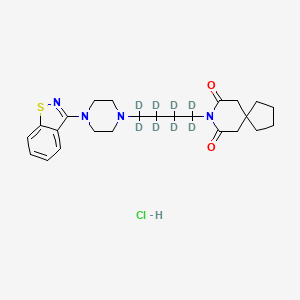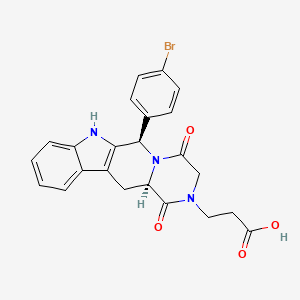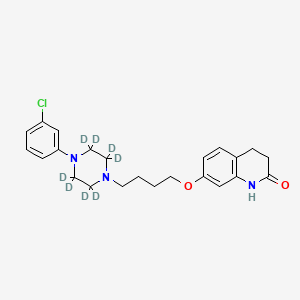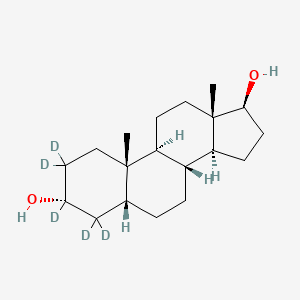
Cilazapril-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilazapril-d5 is a deuterated form of Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure . The deuterium atoms in this compound replace some of the hydrogen atoms in the original Cilazapril molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cilazapril-d5 involves the incorporation of deuterium atoms into the Cilazapril molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium . Specific reaction conditions, such as the use of deuterated solvents and catalysts, are crucial to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic exchange reactions under controlled conditions to maximize yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cilazapril-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to convert certain functional groups.
Major Products: The primary product of hydrolysis is Cilazaprilat, the active metabolite of Cilazapril . Oxidation and reduction reactions can lead to various derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
Cilazapril-d5 is used extensively in scientific research due to its enhanced stability and altered pharmacokinetic properties. Some of its applications include:
Mechanism of Action
Cilazapril-d5, like Cilazapril, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II . This leads to decreased vasoconstriction and reduced blood pressure. The deuterium atoms in this compound may enhance the compound’s stability, potentially leading to prolonged therapeutic effects .
Comparison with Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: Known for its long-lasting effects, often compared with Cilazapril in terms of efficacy and safety.
Lisinopril: A non-deuterated ACE inhibitor with a similar therapeutic profile.
Uniqueness of Cilazapril-d5: this compound’s uniqueness lies in its deuterium substitution, which can enhance the compound’s stability and alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C22H31N3O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1/i3D,4D,5D,8D,9D |
InChI Key |
HHHKFGXWKKUNCY-COLVBYEJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)





![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)


![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)



